molecular formula C20H22N2O B2586137 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine CAS No. 2419108-25-9

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine

Numéro de catalogue B2586137
Numéro CAS: 2419108-25-9
Poids moléculaire: 306.409
Clé InChI: YNKBXSARWRXDRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine, also known as CPI-444, is a small-molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the field of cancer immunotherapy due to its potential to enhance the anti-tumor immune response.

Mécanisme D'action

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine targets the adenosine A2A receptor, which is expressed on the surface of immune cells such as T-cells and natural killer cells. Adenosine binding to the A2A receptor inhibits T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine blocks the adenosine A2A receptor, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects:
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been shown to enhance the anti-tumor immune response in preclinical studies. It has been shown to increase T-cell activation and proliferation, leading to increased cytokine production and cytotoxic activity against tumor cells. 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has also been shown to reduce the number of regulatory T-cells in the tumor microenvironment, which are known to suppress the anti-tumor immune response.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer immunotherapy. However, there are also limitations to using 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect its efficacy and safety.

Orientations Futures

There are several future directions for the development of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine as a cancer immunotherapy. One direction is to test 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies in clinical trials. Another direction is to investigate the potential of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine in other types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to fully understand the mechanism of action of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine and to identify any potential off-target effects.

Méthodes De Synthèse

The synthesis of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The first step involves the preparation of 4-(2-bromoethyl)pyridine, which is then reacted with 4-(2-methoxyphenyl)acetaldehyde to form the key intermediate, 4-(2-(4-(2-methoxyphenyl)ethenyl)phenyl)-2-bromopyridine. This intermediate is then reacted with cyclopropylmethylamine and sodium azide to form 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine.

Applications De Recherche Scientifique

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been extensively studied for its potential in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T-cell activation and proliferation. 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been tested in preclinical studies and has shown promising results in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies.

Propriétés

IUPAC Name

4-[(E)-2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1(2-17-9-11-21-12-10-17)16-5-7-20(8-6-16)23-15-19-14-22(19)13-18-3-4-18/h1-2,5-12,18-19H,3-4,13-15H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBXSARWRXDRD-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)/C=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)ethenyl]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.